molecular formula C6H11NO2 B1423731 3-Methoxypiperidin-4-one CAS No. 1220039-57-5

3-Methoxypiperidin-4-one

Cat. No. B1423731
M. Wt: 129.16 g/mol
InChI Key: KPSHBSYPAIHMTG-UHFFFAOYSA-N
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Description

3-Methoxypiperidin-4-one is a chemical compound with the molecular formula C6H11NO2 . It is a derivative of piperidin-4-one, where one of the hydrogen atoms is replaced by a methoxy group .


Synthesis Analysis

The synthesis of 3-Methoxypiperidin-4-one and its derivatives is a topic of ongoing research. While specific synthesis methods for 3-Methoxypiperidin-4-one were not found in the search results, there are related compounds such as 1-Benzyl-3-methoxy-piperidin-4-one which have been synthesized and studied .


Molecular Structure Analysis

The molecular structure of 3-Methoxypiperidin-4-one consists of a six-membered piperidine ring with a methoxy group attached at the 3rd position and a ketone group at the 4th position . The InChI code for this compound is 1S/C6H11NO2/c1-9-7-4-2-6(8)3-5-7/h2-5H2,1H3 .

Scientific Research Applications

Metabolic Pathways and Anticancer Effects

Research on compounds like 2-methoxyestradiol, an estrogen metabolite, shows interest in the metabolic pathways and potential anticancer effects of methoxylated compounds. These studies focus on understanding the antitumorigenic and antiangiogenic effects of such compounds, suggesting a potential area of application for 3-Methoxypiperidin-4-one in investigating its metabolic pathways and potential anticancer effects (Zhu & Conney, 1998).

Synthesis and Chemical Applications

The synthesis and applications of similar compounds, like vanillin (4-hydroxy-3-methoxybenzaldehyde), highlight the importance of methoxy groups in chemical intermediates used across various industries, including pharmaceuticals, perfumery, and food flavoring (Tan Ju & Liao Xin, 2003). This suggests that 3-Methoxypiperidin-4-one could have applications in synthesis and as an intermediate in creating other valuable chemical entities.

Biological Activity and Pharmacological Importance

Studies on the biological activities of specific methoxy-containing compounds indicate a broad spectrum of potential applications, including antimicrobial, antioxidant, and pharmacological activities. For example, syringic acid, with methoxy groups, shows therapeutic applications in diabetes, cardiovascular diseases, cancer, and more, due to its antioxidant, antimicrobial, and anti-inflammatory activities (Srinivasulu et al., 2018). This points towards a potential area of research for 3-Methoxypiperidin-4-one in exploring its biological and pharmacological properties.

Drug Discovery and Development

The structural uniqueness of methoxy-containing compounds, such as benzofuran derivatives, has been emphasized for their wide range of biological and pharmacological applications. These compounds have been identified as promising candidates in the field of drug discovery, especially as antimicrobial agents, due to their pharmacophore properties (Hiremathad et al., 2015). This suggests that research into 3-Methoxypiperidin-4-one could focus on its potential as a novel pharmacophore in drug development.

Safety And Hazards

The safety data sheet for a similar compound, 1-Methoxypiperidin-4-one, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, ensure adequate ventilation, and use personal protective equipment .

Future Directions

Piperidine derivatives, including 3-Methoxypiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research directions may include the development of new synthesis methods, the study of their pharmacological applications, and the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

3-methoxypiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6-4-7-3-2-5(6)8/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSHBSYPAIHMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypiperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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